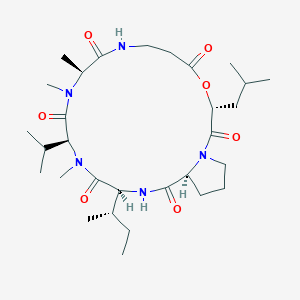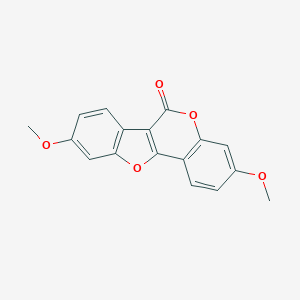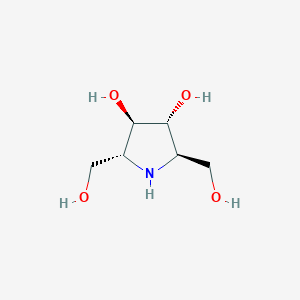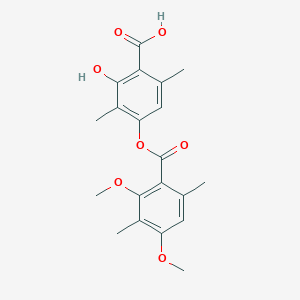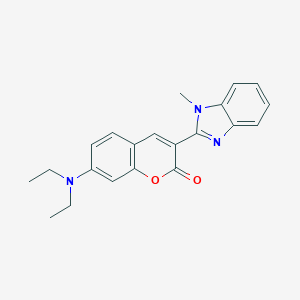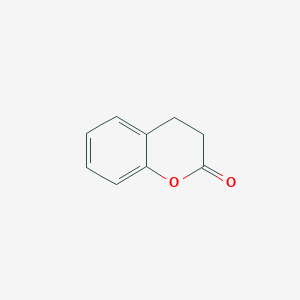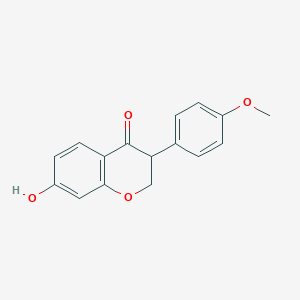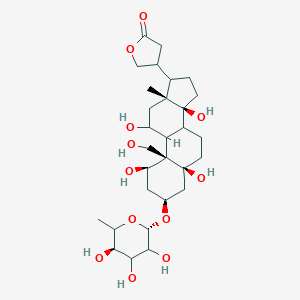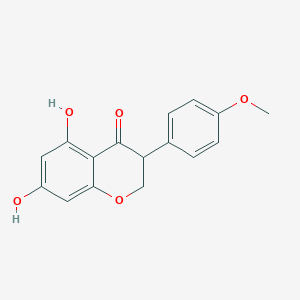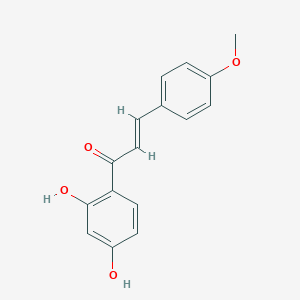
2',4'-二羟基-4-甲氧基查耳酮
描述
2’,4’-Dihydroxy-4-methoxychalcone is a chalcone derivative with the molecular formula C16H14O4. Chalcones are a class of flavonoids characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its various biological activities and potential therapeutic applications .
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Exhibits antimicrobial, antioxidant, and antiparasitic activities.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Chalcones typically exert their effects by interacting with their targets and modulating their activity . This can lead to changes in cellular processes and responses.
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways, often related to their targets . The downstream effects of these pathway modulations can vary widely, depending on the specific chalcone and its targets.
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Chalcones are known to have a variety of effects at the molecular and cellular levels, often related to their modulation of target activity and biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dihydroxy-4-methoxychalcone. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 2’,4’-Dihydroxy-4-methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol or methanol with a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
This may include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2’,4’-Dihydroxy-4-methoxychalcone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: The hydroxyl and methoxy groups on the aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated chalcones .
相似化合物的比较
2’,4’-Dihydroxy-4-methoxychalcone can be compared with other chalcone derivatives such as:
- 2,2’-Dihydroxy-4’,6’-dimethoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
These compounds share similar structural features but differ in their substitution patterns, which can influence their biological activities and chemical reactivity.
属性
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQFDIWPRFKSP-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13351-10-5 | |
| Record name | 2'4'-Dihydroxy-4-methoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13351-10-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities reported for 2',4'-Dihydroxy-4-methoxychalcone?
A1: Research indicates that 2',4'-Dihydroxy-4-methoxychalcone exhibits potent anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory effect is attributed to the compound's ability to suppress the induction of cyclooxygenase-2 (COX-2) , an enzyme involved in the production of PGE2. Additionally, it has shown antileishmanial activity against various Leishmania species .
Q2: How does the structure of 2',4'-Dihydroxy-4-methoxychalcone relate to its anti-inflammatory activity?
A2: Research suggests that the presence of the 4'-methoxyl group in 2',4'-Dihydroxy-4-methoxychalcone is crucial for its potent inhibitory activity against PGE2 production . Studies comparing different 2'-hydroxychalcone derivatives indicate that compounds with this specific structural feature exhibit enhanced anti-inflammatory effects.
Q3: What is the role of 2',4'-Dihydroxy-4-methoxychalcone in the synthesis of other flavonoids?
A3: 2',4'-Dihydroxy-4-methoxychalcone serves as a key intermediate in the synthesis of various flavonoids. It can undergo cyclization reactions to form flavanones, such as 7-hydroxy-4'-methoxyflavanone, which can be further oxidized to yield flavones like 7-hydroxy-4'-methoxyflavone . These reactions highlight the versatility of 2',4'-Dihydroxy-4-methoxychalcone as a starting material for synthesizing structurally diverse flavonoids with potential biological activities.
Q4: Has 2',4'-Dihydroxy-4-methoxychalcone been identified in natural sources?
A4: Yes, 2',4'-Dihydroxy-4-methoxychalcone has been isolated from various plant sources. It has been found in the fruits of Gymnocladus chinensis and the roots of Glossostemon bruguieri , among other plants.
Q5: How does 2',4'-Dihydroxy-4-methoxychalcone interact with the PfDHODH receptor?
A5: While specific details on the interaction are not provided in the research, a study utilizing structure-based drug design with the PfDHODH receptor, a potential drug target for malaria, identified 2',4'-Dihydroxy-4-methoxychalcone as a potential ligand . Further research is needed to elucidate the binding mode and potential implications for antimalarial drug development.
Q6: What spectroscopic data is available for characterizing 2',4'-Dihydroxy-4-methoxychalcone?
A6: Characterisation of 2',4'-Dihydroxy-4-methoxychalcone has been achieved using techniques such as FT-IR, GC-MS, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


